molecular formula C42H58Cl2N10O10S B12786210 (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate CAS No. 85187-96-8

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate

Cat. No.: B12786210
CAS No.: 85187-96-8
M. Wt: 965.9 g/mol
InChI Key: UUCHDBLMLHGFNC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate is a complex organic molecule with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro-nitrophenyl group, an azo linkage, and a dimethylammonium sulphate moiety. This compound is often used in scientific research due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate typically involves multiple steps. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound. This intermediate is then reacted with N-(2-chloroethyl)-N,N-dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with sulphuric acid to yield the sulphate salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Parameters such as temperature, pressure, and pH are carefully controlled to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and sulphate salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for studying azo coupling reactions and the effects of substituents on reaction mechanisms. It serves as a model compound for understanding the behavior of azo dyes and related substances .

Biology

In biological research, the compound is investigated for its potential as a staining agent due to its vibrant color and ability to bind to specific biomolecules. It is also studied for its interactions with cellular components and its effects on cell viability .

Medicine

Its unique structure allows for targeted interactions with specific biological pathways, making it a candidate for drug development .

Industry

In industrial applications, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings .

Mechanism of Action

The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and chloro-nitrophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses .

Properties

CAS No.

85187-96-8

Molecular Formula

C42H58Cl2N10O10S

Molecular Weight

965.9 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate

InChI

InChI=1S/2C21H29ClN5O3.H2O4S/c2*1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h2*6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

UUCHDBLMLHGFNC-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.